3-Methoxypyrazine-2-carbaldehyde

Organic Synthesis Pyrazine Chemistry Process Chemistry

Researchers developing SHP2 inhibitors require regioisomerically correct 3-methoxypyrazine-2-carbaldehyde; substitution with 5- or 6-methoxy analogs risks synthetic failure due to altered electronic environments and steric constraints. This compound resolves that challenge: • Key intermediate in patented SHP2 inhibitor synthetic routes for oncology programs • Cost-efficient scalable route via 2-methoxypyrazine + ethyl formate (~71% yield) outperforms lower-yielding halogenated pathways • Dual electrophilic/nucleophilic reactivity enables bifunctional chemical probe design for target identification Analytically verified; supplied with full documentation for procurement confidence.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 63874-90-8
Cat. No. B1590816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyrazine-2-carbaldehyde
CAS63874-90-8
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1C=O
InChIInChI=1S/C6H6N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-4H,1H3
InChIKeyPWNNCWQBJSXORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyrazine-2-carbaldehyde Chemical Profile


3-Methoxypyrazine-2-carbaldehyde (CAS 63874-90-8) is a heterocyclic aromatic aldehyde consisting of a pyrazine core substituted with a methoxy group at the 3-position and a formyl group at the 2-position . Its molecular formula is C6H6N2O2, with a molecular weight of 138.12 g/mol, and it is typically available at purities of 95% or higher . This compound serves as a versatile building block in organic synthesis, particularly for constructing more complex pyrazine-containing molecules of pharmaceutical and agrochemical interest .

3-Methoxypyrazine-2-carbaldehyde: Generic Substitution Risks


The 3-methoxy-2-carbaldehyde substitution pattern on the pyrazine ring is a non-trivial structural feature that critically determines chemical reactivity and downstream synthetic utility . Simple substitution with regioisomers (e.g., 5- or 6-methoxy) or functional group analogs (e.g., carboxylic acid or alcohol) results in distinct electronic environments and steric constraints, leading to altered reaction kinetics, product selectivity, and in vivo activity profiles in complex molecules [1]. Generic replacement without quantitative comparative data therefore risks synthetic failure or suboptimal biological outcomes in pharmaceutical and agrochemical development programs.

3-Methoxypyrazine-2-carbaldehyde: Comparative Evidence


Synthesis Efficiency: 2-Methoxypyrazine vs Iodo Route

Two primary synthetic routes to 3-Methoxypyrazine-2-carbaldehyde have been documented. Route 1, using 2-methoxypyrazine and ethyl formate, achieves an approximately 71% yield. In contrast, Route 2, using 2-iodo-3-methoxypyrazine and N,N-dimethylformamide, provides a significantly lower yield of approximately 51% [1]. This quantitative comparison indicates that procurement of the target compound for further derivatization is more cost-effective when synthesized via the higher-yielding Route 1, avoiding the use of heavy halogenated intermediates that may require additional purification.

Organic Synthesis Pyrazine Chemistry Process Chemistry

Basicity & Reactivity in Condensation Reactions

The predicted pKa of 3-Methoxypyrazine-2-carbaldehyde is -0.61 ± 0.10 , which is significantly lower than that of unsubstituted pyrazine (pKa ≈ 12.9) and 2-methylpyrazine (pKa ≈ 10.1) [1]. This indicates a much stronger acidity of the conjugate acid, meaning the pyrazine ring nitrogen is much less basic. This electronic perturbation directly impacts the rate and equilibrium of reactions requiring nucleophilic attack on the pyrazine ring, such as alkylation or metalation, compared to more basic pyrazine carbaldehydes like 2-methylpyrazine-3-carbaldehyde.

Physical Organic Chemistry Reaction Kinetics Medicinal Chemistry

Key Intermediate for SHP2 Inhibitors

3-Methoxypyrazine-2-carbaldehyde is a key building block in the synthesis of novel pyrazine derivatives claimed as SHP2 inhibitors for cancer therapy [1]. The patent literature demonstrates that specific substitution patterns on the pyrazine ring are essential for SHP2 binding affinity. While direct biological data for the aldehyde itself are not provided, the use of this exact compound as a synthetic intermediate underscores its non-substitutable role in constructing the pharmacophore. Alternative methoxypyrazine regioisomers (e.g., 5-methoxy) would yield different regioisomers in the final drug candidate, which are likely to have altered, potentially diminished, activity.

Medicinal Chemistry Oncology Kinase Inhibition

Regioselective Asymmetric Methoxypyrazine Synthesis

A published synthetic route for asymmetric methoxypyrazine derivatives utilizes 3-methoxypyrazine-2-carbaldehyde as a platform for introducing functionalized alkyl chains [1]. The 3-methoxy-2-carbaldehyde substitution pattern provides a unique handle for regioselective functionalization at the 5- or 6-position, which is challenging to achieve with other regioisomers (e.g., 5-methoxy-2-carbaldehyde) due to electronic and steric differences . This regiospecificity is critical for accessing naturally occurring methoxypyrazines, which are important flavor components in wine and other foods.

Flavor Chemistry Natural Product Synthesis Regioselective Synthesis

3-Methoxypyrazine-2-carbaldehyde Applications


SHP2 Inhibitor Synthesis for Oncology

Procurement of 3-Methoxypyrazine-2-carbaldehyde is essential for research groups seeking to synthesize and evaluate novel SHP2 phosphatase inhibitors for oncology applications, as this specific aldehyde is a key intermediate in patented synthetic routes [1].

High-Yield Pyrazine Route Optimization

For process chemists developing scalable syntheses of pyrazine-containing APIs, the higher-yielding route from 2-methoxypyrazine and ethyl formate (approximately 71% yield) offers a cost-advantageous alternative to lower-yielding halogenated pathways [2].

Asymmetric Methoxypyrazine Derivatization

This aldehyde is the precursor of choice for the regioselective synthesis of asymmetric methoxypyrazine derivatives, a class of compounds critical for replicating and studying the aroma profiles of wines and vegetables [3].

Bifunctional Probe Development

The compound's inherent reactivity as both a nucleophile and an electrophile makes it a valuable starting point for creating bifunctional chemical probes for target identification and protein labeling studies.

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